molecular formula C88H138N26O44 B009455 Conotoxin GV CAS No. 93438-65-4

Conotoxin GV

Cat. No.: B009455
CAS No.: 93438-65-4
M. Wt: 2264.2 g/mol
InChI Key: HTBKFGWATIYCSF-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBKFGWATIYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H138N26O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896916
Record name Conotoxin GV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93438-65-4
Record name Conotoxin GV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conotoxin GV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93438-65-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Plasmid Design and Cloning Strategies

A TrxA (thioredoxin A)-assisted folding system is employed to enhance solubility. The gene encoding this compound is cloned into a pET-32a(+) vector downstream of the TrxA tag and an enterokinase (EK) cleavage site. Key steps include:

  • Restriction enzyme digestion : KpnI and XhoI sites flank the insert for directional cloning.

  • Codon optimization : The GV gene is optimized for E. coli codon usage, reducing GC content to <60% to prevent mRNA secondary structures.

  • Sequencing validation : T7/SP6 primers confirm reading frame accuracy.

Table 1: Recombinant Expression Vector Components

ComponentDescriptionSource
Backbone vectorpET-32a(+) with TrxA tag
PromoterT7 lac operator
Selection markerAmpicillin resistance (ampR)
Cleavage siteEnterokinase (DDDDK)

Fermentation and Induction Conditions

Optimal protein yield is achieved using the following parameters:

  • Culture medium : 2YT (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl).

  • Induction : 0.1 mM IPTG at OD600 = 0.6, 18°C for 10 hours.

  • Biomass yield : ~5.2 g/L wet cell weight, yielding 5.25 mg/L of purified conotoxin.

Purification and Refolding of this compound

Post-induction purification involves affinity chromatography, enzymatic cleavage, and disulfide bond refolding.

Affinity Chromatography

Ni-NTA resin captures the TrxA-GV fusion protein via its hexahistidine tag. Elution with 500 mM imidazole achieves >95% purity. Subsequent ultrafiltration (3 kDa MWCO) concentrates the sample while exchanging buffers to EK-compatible conditions (20 mM Tris-HCl, pH 8.0).

Enterokinase Cleavage and Tag Removal

EK digestion (1% w/w, 22°C, 18 hours) liberates this compound from the TrxA tag. A second Ni-NTA step removes the cleaved tag and uncleaved fusion proteins, yielding GV with >98% homogeneity.

Table 2: Purification Efficiency Metrics

StepPurity (%)Yield (mg/L)
Post-Ni-NTA9552
Post-EK cleavage984.8

Oxidative Refolding of Disulfide Bonds

Refolding is performed in a redox buffer (0.1 M Tris-HCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.5). After 48 hours at 4°C, reverse-phase HPLC confirms native disulfide connectivity.

Analytical Validation of this compound

Structural integrity and bioactivity are validated through mass spectrometry, circular dichroism (CD), and electrophysiology.

Mass Spectrometric Analysis

LC-MS/MS identifies the mature peptide (theoretical mass: 1.8 kDa) and verifies disulfide linkages. Fragmentation patterns confirm the sequence TMSNLLNFQTRDCPSSCPAVCPNQNECCDGDVCNYSNTLNKYFCIGCGSGGGE, with cysteine residues forming three intramolecular bonds.

Circular Dichroism Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal a β-sheet-dominated structure, consistent with α-conotoxins. A minimum at 218 nm and a positive peak at 195 nm indicate proper folding.

Functional Assays

Patch-clamp electrophysiology on α3β4 nAChRs expressed in Xenopus oocytes demonstrates IC50 = 12 nM for this compound, comparable to native venom.

Challenges and Optimization Strategies

Solubility and Aggregation Issues

TrxA fusion improves solubility, but aggregation persists during refolding. Adding 0.5 M arginine to the refolding buffer increases recovery by 40%.

Proteolytic Degradation

Protease-deficient E. coli strains (e.g., BL21(DE3) pLysS) reduce peptide degradation. Pre-induction culture supplementation with 1 mM PMSF further inhibits serine proteases .

Chemical Reactions Analysis

Scientific Research Applications

Therapeutic Applications

1. Pain Management

Conotoxin GV has shown significant promise in the field of analgesia. Its ability to block N-type calcium channels directly impacts pain transmission pathways. Research indicates that it can effectively reduce nociceptive signaling in various animal models:

  • Chronic Pain Models: Studies have demonstrated that administration of this compound results in substantial analgesic effects in models of chronic inflammatory pain and neuropathic pain .
  • Mechanism of Action: By inhibiting presynaptic neurotransmitter release, this compound prevents the propagation of pain signals, making it a potential alternative to traditional opioids .

2. Neurological Disorders

The selective action of this compound on neuronal ion channels positions it as a candidate for treating neurological disorders:

  • Epilepsy: Preclinical studies suggest that conotoxins can modulate excitatory neurotransmission, potentially offering new avenues for epilepsy treatment .
  • Neuroprotection: The neuroprotective properties observed in models of stroke and neurodegeneration highlight the potential for conotoxins to safeguard neuronal integrity during pathological conditions .

3. Cardiovascular Applications

This compound's influence on calcium channels also extends to cardiovascular health:

  • Cardiac Function Regulation: Research indicates that modulation of VGCCs can impact cardiac excitability and vascular tone, suggesting potential applications in treating arrhythmias and hypertension .

Case Studies

Case Study 1: Chronic Pain Management
A study involving rats with induced neuropathic pain demonstrated that intrathecal administration of this compound led to significant reductions in pain-related behaviors without notable side effects. This highlights its therapeutic window and efficacy compared to conventional analgesics .

Case Study 2: Epilepsy Treatment
In a model for epilepsy, the application of this compound resulted in decreased seizure frequency and duration. This suggests a mechanism where inhibition of excitatory neurotransmission can mitigate seizure activity .

Data Table: Summary of Applications

Application AreaMechanismEvidence LevelNotable Studies
Pain ManagementInhibition of N-type calcium channelsStrong , ,
Neurological DisordersModulation of neurotransmissionModerate ,
Cardiovascular HealthRegulation of cardiac excitabilityEmerging ,

Biological Activity

Conotoxin GV, derived from the venom of the marine cone snail Conus geographus, is a member of the conotoxin family known for its diverse biological activities, particularly its interactions with ion channels and receptors. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Conotoxins

Conotoxins are small peptides that serve as neurotoxic agents in the venom of cone snails. They exhibit a wide range of biological activities by selectively targeting various ion channels and receptors in the nervous system. These peptides are classified into several superfamilies based on their structure and function, with this compound belonging to the O1-superfamily, which primarily targets voltage-gated sodium channels (VGSCs) and other ion channels.

This compound functions primarily as a selective inhibitor of voltage-gated sodium channels. Its mechanism involves binding to specific sites on these channels, thereby altering their conductance and affecting neuronal excitability. This action can lead to significant analgesic effects, making it a subject of interest for pain management therapies.

Key Mechanisms:

  • Inhibition of Sodium Channels : this compound selectively inhibits TTX-sensitive sodium channel subtypes, which are critical for action potential propagation in neurons.
  • Modulation of Neurotransmitter Release : By blocking sodium channels, this compound can modulate neurotransmitter release at synapses, impacting pain transmission pathways.

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

  • Analgesic Properties : In animal models, administration of this compound has been shown to produce significant analgesia. For instance, a study demonstrated that doses of this compound effectively reduced pain responses in formalin-induced pain models in rodents.
  • Selectivity and Potency : Research indicates that this compound exhibits high selectivity for certain sodium channel subtypes over others. This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Studies

  • Pain Management Studies :
    • A study published in MDPI evaluated the analgesic effects of this compound in various pain models. Results indicated a dose-dependent reduction in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain conditions .
  • Neurophysiological Effects :
    • Another investigation focused on the electrophysiological effects of this compound on dorsal root ganglion neurons. The findings revealed that treatment with this compound significantly inhibited action potentials in these neurons, confirming its role as a sodium channel blocker .

Data Table: Biological Activity Summary

Activity Mechanism Effect Reference
Sodium Channel InhibitionBinds to TTX-sensitive VGSCsReduces neuronal excitability
Analgesic EffectsModulates neurotransmitter releaseDecreases pain perception
SelectivityHigh affinity for specific sodium channel subtypesTargeted therapeutic potential

Q & A

Q. What structural features define Conotoxin GV, and how are they characterized experimentally?

this compound, a peptide toxin from cone snail venom, is characterized by its disulfide-bond framework and specific amino acid residues. Methodologically:

  • NMR spectroscopy resolves 3D structure and dynamic interactions .
  • X-ray crystallography provides atomic-level resolution for stable conformations .
  • Mass spectrometry confirms molecular weight and post-translational modifications .
  • Example table:
TechniqueResolutionKey InsightsLimitations
NMR1–3 ÅSolvent dynamics, foldingLimited for large proteins
X-ray<1 ÅStatic conformation detailsRequires crystallization

Q. What are the primary biological sources and extraction protocols for this compound?

this compound is isolated from Conus geographus venom ducts. Standard protocols include:

  • Venom milking : Ethical guidelines (e.g., ARRIVE) mandate humane handling of specimens .
  • HPLC purification : Reverse-phase columns separate peptides by hydrophobicity .
  • Transcriptome analysis : Identifies precursor mRNA sequences in venom glands .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Key methodological considerations:

  • Dose-response assays : Use IC50/EC50 values to quantify potency (e.g., patch-clamp electrophysiology) .
  • Control groups : Include wild-type vs. nAChR-knockout models to isolate target effects .
  • Binding kinetics : Surface plasmon resonance (SPR) measures on-/off-rates for receptor-ligand interactions .
  • Example contradiction: Discrepancies in IC50 values across studies may arise from receptor subunit composition or assay pH .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via PRISMA guidelines) .
  • Replication studies : Standardize protocols (e.g., OECD GIVIMP for in vitro assays) .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess variability across experimental conditions .

Q. How can transcriptomic and proteomic approaches elucidate this compound’s biosynthesis pathways?

  • RNA sequencing : Identifies venom gland transcripts encoding propeptide precursors .
  • Shotgun proteomics : Matches MS/MS spectra to predicted peptide sequences .
  • CRISPR-Cas9 knockouts : Validates gene function in toxin production (e.g., in model organisms) .

Methodological Challenges and Solutions

Q. What ethical and technical challenges arise in this compound research, particularly in vivo studies?

  • Ethical compliance : Follow ARRIVE guidelines for animal welfare and sample-size justification .
  • Toxicity mitigation : Use sub-nanomolar doses to avoid non-specific effects in behavioral assays .
  • Data transparency : Share raw electrophysiology datasets via repositories like Zenodo .

Q. How do researchers validate the specificity of this compound for α3β4 nAChR subtypes?

  • Competitive binding assays : Co-apply subtype-selective antagonists (e.g., α-conotoxin AuIB) .
  • Mutagenesis : Engineer receptor subunits with point mutations to test binding affinity changes .
  • Computational docking : Predict interaction hotspots using AutoDock Vina or HADDOCK .

Data Presentation and Reproducibility

Q. What frameworks ensure reproducibility in this compound studies?

  • FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable .
  • Detailed protocols : Pre-register methods on platforms like protocols.io .
  • Collaborative validation : Cross-lab replication via initiatives like the NIH Rigor and Reproducibility Program .

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